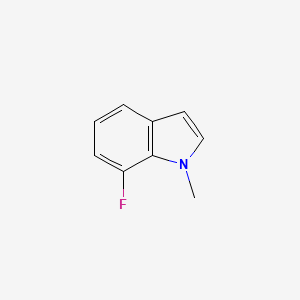

7-Fluoro-1-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FN |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

7-fluoro-1-methylindole |

InChI |

InChI=1S/C9H8FN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 |

InChI Key |

VAAIRJKWBIYNSN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 7 Fluoro 1 Methyl 1h Indole

Electrophilic Substitution Patterns in Fluorinated Indoles

Indoles are electron-rich heterocyclic compounds, and their chemistry is largely characterized by electrophilic substitution reactions. The position of substitution is highly influenced by the substituents on both the pyrrole (B145914) and benzene (B151609) rings.

The introduction of a fluorine atom at the C7 position of the indole (B1671886) nucleus significantly modulates its electronic properties and reactivity. scbt.com Fluorine is a highly electronegative atom, and its presence generally enhances the electrophilic character of the indole ring. scbt.com This can influence the regioselectivity of electrophilic substitution reactions. While indoles typically undergo electrophilic attack at the C3 position, the presence of substituents can alter this preference. In the case of 7-fluoroindole (B1333265), the fluorine atom can influence the reactivity of the entire indole ring system. smolecule.comcymitquimica.com For instance, in a rhodaelectro-catalyzed reaction, 7-fluoro-N-methylindole-2-carboxylic acid did not yield the expected cyclized product but instead resulted in a decarboxylative alkenylation product, highlighting the electronic influence of the C7 fluorine. acs.org

The fluorine atom's electron-withdrawing nature can affect the stability of the cationic intermediate formed during electrophilic attack, thereby influencing the position of substitution. While the C3 position remains the most nucleophilic and is the preferred site for electrophilic substitution in many indole derivatives, the precise impact of a C7-fluoro substituent on the C2 versus C3 selectivity and on substitution at the benzene ring requires specific experimental investigation for each electrophilic reaction.

The substitution of a methyl group on the nitrogen atom of the indole ring has a notable effect on its reactivity. N-methylation generally leads to a slight increase in the reactivity of the indole system in electrophilic substitution reactions. rsc.org This indicates that the primary reaction pathway does not involve the conjugate base of the indole. rsc.org The N-methyl group is an electron-donating group, which can increase the electron density of the indole ring, thereby making it more susceptible to electrophilic attack.

In the context of 7-fluoro-1-methyl-1H-indole, the N-methyl group enhances the nucleophilicity of the indole core. This is evident in multicomponent reactions where N-methylindole derivatives are used. For example, in the synthesis of indole-3-propanamide derivatives, N-methyl indole is a key reactant. nih.gov The presence of the methyl group on the nitrogen can also influence the steric accessibility of the reaction sites.

Table 1: Effects of Substitution on Indole Reactivity in Electrophilic Substitution

| Substituent | Position | General Effect on Reactivity | Reference |

| Fluorine | C7 | Modulates electronic properties and can influence regioselectivity. | scbt.com |

| Methyl | N1 | Slightly increases reactivity. | rsc.org |

Nucleophilic Reactivity and Transformations of the Indole Core

While electrophilic substitution is more common for indoles, they can also undergo nucleophilic reactions. researchgate.net The presence of the fluorine atom at the C7 position can facilitate nucleophilic substitution reactions, particularly with strong nucleophiles. smolecule.com The electron-withdrawing nature of fluorine can make the benzene part of the indole ring more susceptible to nucleophilic attack.

The indole core itself can act as a nucleophile. The C3 position is the most common site of nucleophilic character. nih.gov The N-H proton in unsubstituted indoles is moderately acidic and can be removed by a base to form a nucleophilic anion. researchgate.net In the case of this compound, the nitrogen is already substituted, so reactions involving deprotonation of the N-H are not possible. However, the C3 position remains a site of nucleophilic reactivity. For example, N-methylindoles can react with electrophiles in various coupling reactions. frontiersin.org

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of indole derivatives can lead to a variety of products. The specific outcome depends on the reagents and reaction conditions used. For a compound like this compound, oxidation could potentially target the pyrrole ring or the methyl group. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. For instance, the oxidation of 7-fluoro-1H-indole-2,3-dione, a related compound, is a key consideration in its chemistry.

Reduction of the indole nucleus is also possible. Depending on the reducing agent, either the pyrrole ring or the benzene ring can be reduced. For example, catalytic hydrogenation can lead to the saturation of the C2-C3 double bond. The presence of the fluorine atom might influence the conditions required for these transformations.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Potential Reagents | Possible Products | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Oxidation of the pyrrole ring or methyl group | |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Reduction of the C2-C3 double bond |

Cycloaddition Reactions and Ring Transformations

Indole derivatives can participate in cycloaddition reactions, where the C2-C3 double bond of the pyrrole ring acts as a dienophile or a dipolarophile. These reactions are valuable for the synthesis of complex polycyclic structures.

Ring expansion and isomerization are important transformations of N-methylindoles, particularly at high temperatures. acs.org Quantum chemical studies have shown that N-methylindole can undergo ring expansion to form quinoline. acs.orghuji.ac.il This process, however, has a very high energy barrier. acs.orghuji.ac.il The reaction is thought to proceed through the cleavage of the C-N bond and a C-H bond of the methyl group. acs.orghuji.ac.il

The formation of isoquinoline (B145761) from N-methylindole is also theoretically possible but involves a high-energy intermediate with three fused rings. acs.orghuji.ac.il These ring expansion and isomerization pathways are often in competition with each other. acs.orghuji.ac.il The specific pathways and products for this compound would be influenced by the electronic effects of the fluorine substituent, but the general principles of ring expansion and isomerization observed for N-methylindole would likely apply.

Table 3: Ring Transformation Pathways in N-Methylindoles

| Transformation | Intermediate/Transition State | Product | Reference |

| Ring Expansion | Cleavage of C-N and methyl C-H bonds | Quinoline | acs.orgacs.orghuji.ac.il |

| Isomerization to Isoquinoline | Intermediate with three fused rings | Isoquinoline | acs.orghuji.ac.il |

[3+2] Cycloaddition Reactions in Indole Systems

[3+2] cycloaddition reactions represent a powerful strategy for the construction of five-membered rings, and indole derivatives are often employed as versatile components in these transformations. The C2-C3 double bond of the indole core can participate as a dipolarophile, reacting with various 1,3-dipoles to afford fused or spirocyclic indolines.

In the context of indole systems, these reactions provide a direct route to complex polycyclic architectures, such as pyrroloindolines and furoindolines, which are prevalent in numerous natural products and pharmaceutically active compounds. The reactivity of the indole nucleus in these cycloadditions can be modulated by substituents on the indole ring and the nitrogen atom.

Research has demonstrated the successful application of [3+2] cycloaddition reactions involving substituted indoles. For instance, the reaction of indoles with vinyl aziridines or vinyl epoxides, activated by a combination of a Lewis acid and a base, leads to the formation of pyrroloindoline and furoindoline scaffolds, respectively. acs.org While specific studies focusing exclusively on this compound in this context are not extensively detailed in the provided information, the general reactivity of substituted indoles suggests its potential as a substrate in such cycloadditions. The electron-withdrawing nature of the fluorine atom at the 7-position could influence the electron density of the C2-C3 double bond, thereby affecting its reactivity towards 1,3-dipoles.

A notable example of a related transformation is the multicomponent reaction leading to novel spirooxindole-pyrrolidine compounds through a 1,3-dipolar cycloaddition of azomethine ylides with a dipolarophile containing an indole moiety. rsc.org Furthermore, the synthesis of various nitrogen heterocycles through annulation reactions of vinyl azides highlights the versatility of cycloaddition strategies. scispace.comnih.gov These examples underscore the broad potential for developing new synthetic methodologies involving indole derivatives in [3+2] cycloadditions.

Table 1: Examples of [3+2] Cycloaddition Reactions in Indole Systems

| Reactants | Reagents/Conditions | Product Type | Reference |

| Indole, Vinyl Aziridine | BEt₃, t-BuOK, THF | Pyrroloindoline | acs.org |

| Indole, Vinyl Epoxide | BEt₃, LiCl, THF | Furoindoline | acs.org |

| Isatin (B1672199), Sarcosine, Acrylonitrile derivative | Reflux in MeOH | Spirooxindole-pyrrolidine | rsc.org |

| Vinyl Azides, 1,3-Dicarbonyl Compounds | Mn(III) catalyst | Pyrroles | nih.gov |

Reactivity with Specific Reagents (e.g., Michael Acceptors, Carbenes, Azides)

The reactivity of this compound with specific classes of reagents is a critical aspect of its synthetic utility. The indole nucleus, particularly the C3 position, is nucleophilic and susceptible to attack by various electrophiles.

Michael Acceptors:

Indoles are known to participate in Michael addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction typically involves the nucleophilic attack of the C3 position of the indole onto the β-carbon of the Michael acceptor. The reactivity in these additions can be influenced by the substituents on the indole ring.

While direct studies on the Michael addition of this compound are not explicitly detailed, related research provides insights. For example, the reaction of indoles with Michael acceptors like methyl vinyl ketone (MVK) can be controlled to achieve selective addition. acs.org In some cases, the initial Michael adduct can undergo subsequent intramolecular reactions, such as Friedel-Crafts type cyclizations, to yield more complex heterocyclic systems. acs.org The presence of the electron-withdrawing fluorine atom in this compound might decrease the nucleophilicity of the C3 position, potentially requiring more forcing conditions or specific catalysts for efficient Michael addition. An organocatalytic atroposelective addition of a fluorooxindole to a coumarin (B35378) Michael acceptor has been reported, highlighting the potential for stereocontrolled additions in related systems. researchgate.net

Carbenes:

The reaction of indoles with carbenes can lead to various products, including cyclopropanation of the C2-C3 double bond or C-H insertion reactions. The outcome of the reaction is highly dependent on the nature of the carbene and the reaction conditions. N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts for a wide range of transformations, including those involving indole derivatives. rsc.orgacs.org For instance, NHCs can catalyze the annulation of acyl phosphonates. acs.org While specific examples involving this compound are not provided, the general reactivity of indoles with carbenes suggests potential for functionalization at various positions of the indole ring.

Azides:

The reaction of indoles with azides can proceed through several pathways, including cycloaddition reactions and reactions involving nitrene intermediates. For example, the copper-promoted azide-alkyne cycloaddition ("click chemistry") has been utilized to synthesize 1,2,3-triazole-tethered isatin conjugates, where isatin is a derivative of indole. rsc.orgacs.org

Furthermore, the reaction of aryl azides with strong acids can generate nitrenium ions, which can undergo intramolecular electrophilic aromatic substitution to form fused nitrogen heterocycles, including indole derivatives. scielo.br Vinyl azides are also valuable precursors for the synthesis of various nitrogen heterocycles, including indoles, through different reaction cascades. scispace.comnih.gov A rhodaelectro-catalyzed reaction between 7-fluoro-N-methylindole-2-carboxylic acid and an alkene resulted in a decarboxylative alkenylation product rather than the expected cyclized product, indicating that the fluorine substituent can significantly alter the reaction pathway. acs.org

Table 2: Reactivity of Indole Derivatives with Specific Reagents

| Reagent Class | Example Reagent | Reaction Type | Product Type | Reference |

| Michael Acceptors | Methyl Vinyl Ketone (MVK) | Michael Addition | 3-Substituted Indole | acs.org |

| Carbenes | N-Heterocyclic Carbenes (NHCs) | Catalysis | Various Annulated Products | rsc.orgacs.org |

| Azides | Organic Azides | Azide-Alkyne Cycloaddition | Triazole-Indole Conjugates | rsc.orgacs.org |

| Azides | Aryl Azides/Strong Acid | Intramolecular N-Substitution | Fused Indoles | scielo.br |

| Alkenes | tert-Butyl acrylate | Decarboxylative Alkenylation | 2-Alkenyl Indole | acs.org |

Theoretical and Computational Chemistry Studies of 7 Fluoro 1 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and stability of 7-Fluoro-1-methyl-1H-indole. These methods offer a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) Analyses of Ground State and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of indole (B1671886), DFT calculations, often using the B3LYP functional, can reveal a planar indole ring system. vulcanchem.com The introduction of a fluorine atom, as in 7-fluoro-1H-indole, can lead to a significant quenching of fluorescence signals compared to the parent indole molecule. researchgate.net This phenomenon is attributed to the appearance of several accessible low-energy conical intersections that facilitate fast nonradiative decay. researchgate.net

Theoretical studies on related fluorinated indole derivatives have utilized DFT to determine optimal molecular shapes and have been correlated with experimental data. researchgate.net For instance, in a study of a different fluorinated indole, DFT calculations were employed to analyze the electronic and spatial structure, which was then confirmed by X-ray diffraction. mdpi.com Furthermore, DFT and time-dependent DFT (TD-DFT) calculations are used to reproduce and predict spectral data, including UV-Visible absorption bands. plos.orgiaps.org.in The choice of functional, such as B3LYP and PBE0, is crucial for accurately estimating excited state energies. plos.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The localization of these frontier orbitals determines the molecule's reactivity and its capacity to form intermolecular complexes. mdpi.com

In the context of indole derivatives, FMO analysis helps to understand the regioselectivities of various reactions. acs.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter that relates to molecular reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. For large molecules, the FMOs can be delocalized over the entire structure, which can complicate the identification of reactive functional groups. acs.org Computational studies on related heterocyclic systems use FMO analysis to evaluate their potential in applications like dye-sensitized solar cells, where the HOMO-LUMO gap is a crucial factor for efficiency. researchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis for a Related Fluorinated Indole Derivative

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.8355 |

| E(LUMO) | -0.5129 |

Data derived from a study on a related fluorinated pyrimido[5,4-b]indol-4-one derivative. mdpi.com

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a framework for understanding chemical bonding and electron delocalization within a molecule by transforming the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the classic Lewis structure picture. uni-muenchen.de This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de These "delocalization" corrections indicate deviations from an idealized, localized Lewis structure. uni-muenchen.de

NBO analysis is a valuable tool for studying intramolecular interactions and their influence on molecular properties. researchgate.net For instance, in a theoretical study of an N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amine, NBO analysis revealed a significant stabilization energy of 53.86 kcal/mol arising from the interaction between a nitrogen lone pair and a π* antibonding orbital. tandfonline.com The NBO deletion analysis technique further allows for the assessment of bonding energy within or between molecular fragments by selectively deleting specific interactions in the Fock matrix. joaquinbarroso.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing a visual representation of its electrostatic potential on the electron density surface. wolfram.comresearchgate.net This map is crucial for predicting reactive sites for electrophilic and nucleophilic attacks, as well as understanding hydrogen bonding and other non-covalent interactions. researchgate.netchemrxiv.org

In an MEP map, different colors denote varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netchemrxiv.org Green signifies regions of neutral potential. researchgate.net For example, in a study of a related compound, the positive potential was localized on the phenylene rings, suggesting they could act as good electron donors and sites for nucleophilic attack. researchgate.net The analysis of MEP is a valuable tool in structure-activity relationship studies and for understanding how a molecule will interact with biological receptors. chemrxiv.org

Molecular Dynamics and Conformational Analyses

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are pivotal in elucidating the mechanisms of chemical reactions involving fluorinated indoles. For instance, in a study of the rhodaelectro-catalyzed reaction between indole-2-carboxylic acids and alkenes, it was observed that when 7-fluoro-N-methylindole-2-carboxylic acid was used, the expected pyrano[3,4-b]indol-1(9H)-one product was not formed. Instead, a decarboxylative alkenylation product, tert-butyl (E)-3-(7-fluoro-1-methyl-1H-indol-2-yl)acrylate, was obtained as the major product. acs.org This highlights how computational insights can explain unexpected reactivity and guide synthetic strategies.

Furthermore, theoretical studies on related indole derivatives often involve the use of quantum chemical calculations to understand their synthesis and reactivity. researchgate.net For example, the synthesis of a novel hepatitis B virus inhibitor starting from a fluorinated indole derivative was described, where computational modeling was used to estimate the potential interaction of the target molecule with receptors. mdpi.com

Ligand-Based and Structure-Based Approaches for Molecular Recognition Understanding

Pharmacophore modeling is a powerful ligand-based approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For a series of active compounds containing the this compound scaffold, a pharmacophore model can be generated to distill the common features responsible for their interaction with a biological target.

These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The fluorine atom in the 7-position can act as a weak hydrogen bond acceptor and contributes to the hydrophobic character of that region of the molecule. The indole nitrogen of the parent ring can be a hydrogen bond donor, although in this compound, the N1 position is methylated, removing this capability. The aromatic system itself provides a key hydrophobic and potential π-π stacking interaction feature.

| Pharmacophoric Feature | Contribution from this compound |

| Aromatic Ring | The bicyclic indole core. |

| Hydrophobic Group | The entire molecule, with specific emphasis on the methyl group and the fluorinated benzene (B151609) ring. |

| Hydrogen Bond Acceptor | The fluorine atom can act as a weak hydrogen bond acceptor. |

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole derivatives, including those with the 7-fluoro-1-methyl substitution pattern, QSAR models are developed to predict the activity of novel analogues and to guide the optimization of lead compounds.

In a typical QSAR study, a set of molecules with known activities is used as a training set. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that relates these descriptors to the biological activity.

For this compound containing compounds, descriptors that quantify the impact of the C7-fluoro and N1-methyl groups would be crucial for a predictive QSAR model.

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Hammett constant (σ), Atomic partial charges | Quantifies the electron-withdrawing effect of the fluorine atom. |

| Hydrophobic | LogP | Represents the overall lipophilicity, influenced by both fluorine and methyl groups. |

| Steric | Molar Refractivity (MR) | Describes the size and polarizability of the molecule. |

Molecular docking is a structure-based computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. For this compound, docking simulations can be performed if the three-dimensional structure of a relevant biological target is known. These simulations place the molecule into the binding site of the receptor and score the different poses based on a scoring function that approximates the binding affinity.

The results of a docking study provide valuable insights into the plausible binding mode of the ligand and the specific intermolecular interactions that stabilize the ligand-receptor complex. Key interactions for an indole derivative often include:

π-π stacking: The aromatic indole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrophobic interactions: The nonpolar parts of the molecule, including the methyl group and the carbon framework, can engage in favorable interactions with hydrophobic residues.

Hydrogen bonding: The fluorine atom at the C7 position may form weak hydrogen bonds with suitable donor groups in the protein.

These simulations are fundamental for understanding how the specific substitutions on the indole ring, such as the 7-fluoro and 1-methyl groups, influence the binding orientation and affinity.

Based on a thorough review of publicly available scientific literature, there is currently insufficient specific data on the mechanistic biological investigations of This compound to fully address the detailed outline provided. Research on this specific compound regarding its molecular target engagement, enzyme inhibition, receptor interactions, and modulation of intracellular signaling pathways such as cell cycle regulation, apoptosis, and specific kinase pathways (EGFR, PI3K/AKT/mTOR) has not been extensively published.

The available literature often discusses related but structurally distinct compounds, such as 7-azaindole (B17877) derivatives or other substituted indoles. The findings for these related molecules cannot be accurately attributed to this compound, as minor structural changes, like the substitution of a carbon atom for a nitrogen atom (as in azaindoles versus indoles), can significantly alter biological activity and mechanisms of action.

Therefore, to ensure scientific accuracy and avoid speculation, the requested article cannot be generated at this time. Further experimental research is required to elucidate the specific biological and mechanistic properties of this compound.

Mechanistic Biological Investigations of 7 Fluoro 1 Methyl 1h Indole

Interactions with Nucleic Acids and Proteins at a Mechanistic Level

The planar aromatic structure of the indole (B1671886) ring is a key determinant of its potential interactions with biological macromolecules. Drawing parallels from studies on other indole derivatives, it is plausible that 7-Fluoro-1-methyl-1H-indole engages with nucleic acids and proteins through various non-covalent interactions.

Interactions with Nucleic Acids:

The flat, aromatic nature of the indole nucleus suggests a potential for intercalation into the DNA double helix. This mode of interaction, where a molecule inserts itself between the base pairs of DNA, is a common mechanism for many planar aromatic compounds. Such intercalation can lead to distortions in the DNA structure, potentially interfering with replication and transcription processes. One study on a synthesized pyrazolo[1,5-a]indole compound, 1-methyl-7H-indeno[1,2-b]quinolinium-7-(4-dimethylamino) benzylidene triflate (MIDBT), demonstrated that it could interact with calf thymus DNA through both intercalation and external binding nih.gov. The study, which utilized spectroscopic techniques and viscosity measurements, indicated that the compound intercalated deeply between DNA base pairs nih.gov. While structurally different, this highlights the general capability of modified indole rings to engage with nucleic acids.

The fluorine atom at the 7-position of this compound could further influence these interactions. The high electronegativity of fluorine can alter the electronic distribution of the indole ring, potentially affecting the strength and nature of the stacking interactions with DNA bases.

Interactions with Proteins:

The indole moiety is a common structural motif in molecules that bind to proteins, often mimicking the side chain of the amino acid tryptophan. This allows indole derivatives to fit into binding pockets designed for tryptophan or other aromatic residues.

Enzymes are a significant class of proteins that can be targeted by indole derivatives. For instance, tryptophan synthase is known to accept fluorinated or methylated indoles as substrates, leading to the generation of corresponding tryptophan analogues wikipedia.org. This indicates that the active site of such enzymes can accommodate the steric and electronic changes brought about by fluorine and methyl substitutions on the indole ring.

Furthermore, fluorinated compounds have been instrumental in the design of enzyme inhibitors. The strategic placement of fluorine can lead to potent and specific inhibition through various mechanisms, including the formation of stable enzyme-inhibitor complexes msu.edu. The 7-fluoro substitution in this compound could potentially enhance its binding affinity to specific protein targets by forming favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket.

A study on 7-azaindole (B17877) derivatives as inhibitors of anaplastic lymphoma kinase (ALK) revealed that these compounds could bind to the kinase domain. X-ray crystallography of one such inhibitor showed a unique binding mode where the azaindole ring system made key interactions with protein residues acs.orgresearchgate.net. This underscores the importance of the indole scaffold in establishing specific contacts within a protein's active site.

The N-methylation in this compound removes the hydrogen bond donor capability of the indole nitrogen. This modification can have significant consequences for protein binding. While it prevents the formation of a hydrogen bond where the N-H group acts as a donor, it can also reduce the polarity of the molecule and enhance its lipophilicity, which may favor binding to hydrophobic pockets within proteins.

Structure-Mechanism Relationships for Fluorinated Indoles in Biological Contexts

The substitution pattern on the indole ring, particularly the presence and position of fluorine atoms, plays a crucial role in determining the biological activity and mechanism of action. The study of structure-activity relationships (SAR) helps in understanding how these modifications influence interactions with biological targets.

In the context of protein-ligand interactions, fluorine can act as a hydrogen bond acceptor. Molecular modeling studies on classical cannabinoids have emphasized the importance of hydrogen bonding interactions of the hydroxyl group at C-1. The substitution of this hydroxyl with a fluorine atom, which can only accept hydrogen bonds, was found to have a significant detrimental effect on CB1 receptor binding nih.gov. This demonstrates that the specific nature of the interaction (donor vs. acceptor) is critical for biological activity.

The electronic effects of fluorine are also paramount. The strong electron-withdrawing nature of fluorine can influence the reactivity and metabolic stability of the indole ring. By altering the electron density, a fluorine substituent can modulate the strength of π-π stacking interactions with aromatic residues in a protein binding pocket or with DNA base pairs.

The interplay between the fluorine at the 7-position and the methyl group at the 1-position of this compound is likely to define its specific biological profile. The 7-position is less commonly substituted in many biologically active indoles, and functionalization at this site can offer unique steric and electronic properties. The N-methylation, as previously mentioned, alters the hydrogen bonding potential and increases lipophilicity.

The following table summarizes the potential effects of the structural features of this compound on its biological interactions, based on findings from related fluorinated and methylated indole derivatives.

| Structural Feature | Potential Effect on Biological Interactions | Rationale based on Analogous Compounds |

| Indole Core | - π-π stacking with aromatic amino acids in proteins.- Intercalation between DNA base pairs. | The planar, aromatic nature of the indole ring is known to facilitate these types of non-covalent interactions. |

| 7-Fluoro Group | - Can act as a hydrogen bond acceptor.- Alters the electronic properties of the indole ring, potentially modulating interaction strength.- Can influence metabolic stability. | Fluorine's high electronegativity allows it to participate in hydrogen bonding and alters the molecule's overall electronic profile. |

| 1-Methyl Group | - Increases lipophilicity, potentially enhancing membrane permeability and binding to hydrophobic pockets.- Removes the N-H hydrogen bond donor capability. | N-alkylation is a common strategy in medicinal chemistry to modify the physicochemical properties of indole derivatives. |

Advanced Spectroscopic Characterization Techniques for 7 Fluoro 1 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 7-Fluoro-1-methyl-1H-indole in solution. By analyzing various NMR experiments, the carbon-hydrogen framework, the influence of the fluorine atom, and the spatial relationships between atoms can be established.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon atoms in the molecule. The N-methylation removes the acidic N-H proton, simplifying the ¹H NMR spectrum compared to its parent indole (B1671886).

¹H NMR: The spectrum is expected to show signals for the seven protons of the indole scaffold and the three protons of the N-methyl group. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing, inductively acting fluorine atom. The protons on the pyrrole (B145914) ring (H2 and H3) typically appear as doublets, while the protons on the benzene (B151609) ring (H4, H5, H6) will exhibit splitting patterns influenced by both homo- and heteronuclear (¹H-¹⁹F) coupling. The N-methyl group will appear as a distinct singlet.

¹³C NMR: The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment. The carbon atom directly bonded to the fluorine (C7) will show a large one-bond coupling constant (¹JC-F) and a significant downfield shift. Other carbons in proximity to the fluorine atom will exhibit smaller two-, three-, and four-bond C-F couplings, which are invaluable for unambiguous signal assignment.

The following table provides predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for this compound, based on data from analogous compounds.

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| 1-CH₃ | ~33 | ~3.7 | s |

| 2 | ~128 | ~7.0 | d, JH2-H3 ≈ 3.0 |

| 3 | ~102 | ~6.5 | d, JH3-H2 ≈ 3.0 |

| 3a | ~129 (d, JC3a-F ≈ 4-5) | - | - |

| 4 | ~119 (d, JC4-F ≈ 3-4) | ~7.3 | d, JH4-H5 ≈ 8.0, JH4-F ≈ 1-2 |

| 5 | ~121 | ~7.0 | t, JH5-H4 ≈ JH5-H6 ≈ 8.0 |

| 6 | ~110 (d, JC6-F ≈ 10-12) | ~6.8 | d, JH6-H5 ≈ 8.0, JH6-F ≈ 6-7 |

| 7 | ~148 (d, ¹JC7-F ≈ 240-250) | - | - |

| 7a | ~131 (d, JC7a-F ≈ 13-15) | - | - |

Note: Predicted values are based on substituent effects and data from 1-methyl-1H-indole and various fluoroindoles. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's local environment. biophysics.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, spectra can be acquired rapidly with excellent signal-to-noise. nih.gov The chemical shift of the fluorine nucleus is very sensitive to changes in electron density, making it an excellent probe for electronic effects within the molecule. biophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift would likely fall in the range typical for aryl fluorides. This signal would be split into a multiplet due to couplings with nearby protons, primarily H6 and H4. Analysis of these coupling constants provides further confirmation of the fluorine's position on the aromatic ring. walisongo.ac.id

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, it would show correlations between H2 and H3, and among the coupled aromatic protons H4, H5, and H6, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is used to definitively assign the chemical shifts of the protonated carbons (C2, C3, C4, C5, C6, and the N-CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. For this compound, a key NOE would be observed between the N-methyl protons and the H7a proton's vicinity, specifically H2 and H6, confirming the N-methylation and the relative orientation of the substituents.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern.

For this compound (C₉H₈FN), high-resolution mass spectrometry (HRMS) would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Calculated Molecular Weight: 149.17 g/mol

Calculated Exact Mass: 149.0641 Da

Under electron ionization (EI), the molecule is expected to produce a strong molecular ion peak (M⁺˙) at m/z 149. The fragmentation pattern would likely involve characteristic losses for indole derivatives:

Loss of a methyl radical (•CH₃) to give a fragment at m/z 134.

Loss of hydrogen cyanide (HCN) from the pyrrole ring, a common fragmentation pathway for indoles.

Retro-Diels-Alder (RDA) type reactions involving the pyrrole ring.

| m/z Value (Predicted) | Identity |

| 149 | [M]⁺˙ (Molecular Ion) |

| 134 | [M - CH₃]⁺ |

| 122 | [M - HCN]⁺˙ |

| 109 | [M - CH₃ - HCN]⁺ |

Note: The fragmentation pattern is predicted based on the known behavior of N-methylindoles.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups.

The key expected vibrational bands for this compound are:

C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

C-N stretching: These vibrations typically appear in the 1360-1250 cm⁻¹ region.

C-F stretching: A strong, characteristic C-F stretching band is expected in the 1250-1000 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 900-675 cm⁻¹ region, and their specific frequencies can help confirm the substitution pattern.

| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (N-CH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1610 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-F Stretch | 1250 - 1100 |

| Aromatic C-H Out-of-Plane Bend | 850 - 750 |

Note: Frequencies are based on typical values for substituted indoles and aromatic fluorides.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule. The indole ring system is a well-known chromophore and fluorophore.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be similar to that of 1-methyl-1H-indole, showing two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. The fluorine substituent is not expected to cause a major shift in the absorption maxima but may influence the fine vibrational structure of the bands. Typically, indole derivatives show a strong absorption band around 220 nm and a broader, more structured band in the 260-290 nm region.

Fluorescence Spectroscopy: Like most indoles, this compound is expected to be fluorescent. Upon excitation into its absorption bands, it should exhibit a characteristic emission spectrum. The position of the emission maximum (λem) is sensitive to solvent polarity. The N-methylation and the fluorine substituent can influence the fluorescence quantum yield and lifetime compared to the parent 7-fluoro-1H-indole. Detailed studies would involve measuring these properties in various solvents to understand the nature of the excited state.

Time-Dependent Density Functional Theory (TDDFT) for Spectral Interpretation

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TDDFT provides a theoretical framework for interpreting experimental UV-Vis spectra. For this compound, while direct experimental and computational studies are not extensively available, data from analogous substituted indoles can be used to predict its spectral characteristics.

Theoretical calculations on substituted indoles have shown that the positions of the characteristic ¹Lₐ and ¹Lₑ absorption bands are sensitive to the nature and position of substituents on the indole ring. Methyl substitutions on the pyrrole ring and electron-withdrawing or donating groups on the benzene ring can cause significant shifts in these transition energies. nih.govnih.gov For instance, studies on various indole derivatives demonstrate that methylation can systematically alter the energies of the ¹Lₐ and ¹Lₑ transitions. nih.gov

Computational studies on indole and its derivatives using TDDFT with functionals like B3LYP have been shown to reproduce experimental UV-Vis spectra with reasonable accuracy, often with an error of 1-5.8%. mdpi.com The choice of functional and basis set is crucial for obtaining reliable results. mdpi.comchemrxiv.org For a molecule like this compound, a TDDFT calculation would likely predict the main electronic transitions and their corresponding wavelengths, providing a theoretical spectrum that can guide experimental work.

Table 1: Predicted Electronic Transitions for a Hypothetical Substituted Indole based on Analogous Systems

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 280-295 | 0.10-0.15 |

| S₀ → S₂ | 260-275 | 0.20-0.25 |

| S₀ → S₃ | 210-225 | 0.35-0.45 |

Note: This data is illustrative and based on computational studies of similar indole derivatives. Actual values for this compound would require specific TDDFT calculations.

Photoelectron Spectroscopy (PES) for Electronic Structure and Ionization Potentials

Gas-phase He I photoelectron spectra have been recorded for indole and its BN isosteres, allowing for the determination of their first ionization energies. acs.org For indole, the first ionization energy is reported to be 7.9 eV. acs.org Computational methods, such as ΔSCF-DFT, have been shown to successfully predict the ionization energies of such compounds. acs.orgnih.gov A computational study on indole and four azaindoles also presented calculated vertical ionization energies for valence electrons. nih.govresearchgate.net

The introduction of a fluorine atom and a methyl group to the indole core is expected to influence the ionization potentials. The fluorine atom, being highly electronegative, is likely to lower the energy of the σ orbitals, while the methyl group, being electron-donating, may raise the energy of the π orbitals. The precise effect on the ionization potentials of this compound would need to be determined experimentally or through dedicated quantum chemical calculations.

Table 2: Experimental and Calculated First Ionization Energies of Indole and Related Compounds

| Compound | First Ionization Energy (eV) - Experimental | First Ionization Energy (eV) - Calculated |

|---|---|---|

| Indole | 7.9 acs.org | 7.9 (ΔSCF-DFT) acs.org |

| External BN Indole I | 7.9 acs.org | - |

| Fused BN Indole II | 8.05 acs.org | - |

| Indoline (B122111) | - | 120.0 +/- 2.9 kJ/mol (enthalpy of formation) semanticscholar.org |

Note: The table presents available data for analogous compounds to provide a comparative context for the expected ionization energy of this compound.

Thermal Analysis (TG-DSC, TG-FTIR) for Decomposition Pathways and Stability Profiling

Thermal analysis techniques such as Thermogravimetry (TG), Differential Scanning Calorimetry (DSC), and coupled Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) are essential for characterizing the thermal stability and decomposition mechanisms of chemical compounds. iajps.comeag.com Although specific thermal analysis data for this compound is not available in the reviewed literature, the behavior of other nitrogen-containing heterocyclic compounds can provide a model for its expected decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition stages. eag.com DSC measures the heat flow associated with thermal transitions, such as melting and decomposition. eag.com For many heterocyclic compounds, decomposition in an inert atmosphere is a multi-step process. mdpi.com The initial decomposition temperature and the number of decomposition stages are highly dependent on the molecular structure. mdpi.comnih.gov For instance, studies on nitrogen-rich heterocyclic esters show decomposition starting above 250 °C. mdpi.com

Coupled TG-FTIR Analysis

TG-FTIR allows for the identification of gaseous products evolved during thermal decomposition. nih.gov This provides detailed information about the decomposition pathways. The pyrolysis of nitrogen-containing heterocyclic compounds often proceeds via a radical mechanism, leading to the formation of smaller volatile molecules. researchgate.net Common decomposition products for such compounds include ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), carbon dioxide (CO₂), carbon monoxide (CO), and various hydrocarbons. researchgate.netmdpi.com The presence of a fluorine atom in this compound might lead to the evolution of fluorine-containing fragments, such as hydrogen fluoride (B91410) (HF), during its decomposition.

Table 3: Common Gaseous Products Identified by TG-FTIR during the Decomposition of Nitrogen-Containing Heterocyclic Compounds

| Gaseous Product | Typical Wavenumber (cm⁻¹) |

|---|---|

| Ammonia (NH₃) | 930, 965 |

| Hydrogen Cyanide (HCN) | 713, 3305 |

| Carbon Dioxide (CO₂) | 2360, 669 |

| Carbon Monoxide (CO) | 2181, 2110 |

| Water (H₂O) | 3500-4000, 1300-1900 |

| Aliphatic Amines | 1000-1250 (C-N stretch) |

| Alkenes | ~3080 (C-H stretch), ~1645 (C=C stretch) |

Note: This table is based on general findings for the thermal decomposition of nitrogen-containing heterocyclic compounds and serves as a predictive guide for the analysis of this compound.

The decomposition of this compound would likely be initiated by the cleavage of the weaker bonds in the molecule, such as the N-CH₃ bond or C-F bond, followed by the fragmentation of the indole ring structure. The specific decomposition profile and the nature of the evolved gases would provide a detailed fingerprint of its thermal behavior.

Advanced Research Applications and Methodological Development Utilizing 7 Fluoro 1 Methyl 1h Indole

7-Fluoro-1-methyl-1H-indole as a Chemical Probe in Mechanistic Biological Studies

While specific studies employing this compound as a chemical probe are not extensively documented, the known applications of its parent compound, 7-fluoro-1H-indole (7-FI), provide a strong basis for its potential in mechanistic biological investigations. 7-FI has been identified as a promising antivirulence agent against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netossila.com It effectively inhibits biofilm formation and reduces the production of several quorum-sensing (QS) regulated virulence factors, including pyocyanin, rhamnolipid, and siderophores, without suppressing bacterial growth, which may reduce the likelihood of developing resistance. researchgate.net

The utility of fluorinated indoles as biological probes is significantly enhanced by the presence of the fluorine atom, which serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ossila.com This technique allows for the precise study of ligand-protein binding interactions. The N-methyl group on this compound would modify its binding modes compared to 7-fluoro-1H-indole by eliminating the N-H hydrogen bond donor capability. This makes it a valuable complementary tool for dissecting the specific molecular interactions, such as hydrogen bonding versus hydrophobic or π-stacking interactions, that govern the binding of indole (B1671886) derivatives to biological targets like enzymes or receptors.

Indole and its derivatives are known to mimic peptide structures and can bind reversibly to various enzymes, providing significant opportunities for the development of novel therapeutic agents. chula.ac.th The distinct electronic and steric profile of this compound makes it a candidate for probing the active sites of proteins where such interactions are critical.

Development of Novel Synthetic Methodologies and Catalytic Systems Inspired by this compound Reactivity

The reactivity of the fluorinated indole scaffold is a subject of considerable interest for the development of new synthetic methods. While this compound itself has not been cited as the inspiration for new catalytic systems, the synthesis and functionalization of this and related molecules are deeply connected to modern catalytic advancements.

The construction of the N-methylated indole core can be achieved through various classical methods, such as the Bischler, Fischer, and Madelung indole syntheses, adapted for fluorinated precursors. researchgate.netmdpi.com More contemporary approaches leverage transition-metal catalysis. For instance, a tandem Madelung synthesis using a combination of LiN(SiMe₃)₂ and CsF has been developed for generating N-methyl-2-phenylindoles, a methodology applicable to fluorinated analogues. acs.org

The presence of the fluorine atom at the C7 position significantly influences the electron density of the indole ring, impacting its reactivity in key transformations:

Electrophilic Substitution: The electron-withdrawing nature of fluorine can deactivate the benzene (B151609) portion of the indole ring, directing electrophilic attack towards the electron-rich pyrrole (B145914) ring, primarily at the C3 position.

Metal-Catalyzed Cross-Coupling: The C-F bond, while strong, and other positions on the ring can be targets for functionalization using advanced palladium-catalyzed reactions, which are instrumental in building molecular complexity. researchgate.net

Furthermore, recent developments in photocatalysis and electrocatalysis are opening new avenues for the functionalization of N-heterocycles. researchgate.net The unique electronic properties conferred by both the fluorine and N-methyl substituents make this compound an interesting substrate for exploring novel C-H functionalization and dearomatization reactions. chemrxiv.org

Exploration in Advanced Materials Science Applications (e.g., dyes, functional organic materials)

Fluorinated organic compounds are of significant interest in materials chemistry for creating functional materials with tailored electronic and physical properties. researchgate.net The parent compound, 7-fluoroindole (B1333265), is recognized as a valuable building block for synthesizing materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and batteries. ossila.com

A key application is in the development of conducting polymers. 7-fluoroindole can undergo oxidative polymerization to form polyindole, a conducting polymer that has been successfully applied in battery technologies. ossila.com The N-methylation of the indole ring, as in this compound, would directly impact the polymerization process and the properties of the resulting polymer. The absence of the N-H proton can lead to more defined polymer linkages and can alter solubility, processability, and thin-film morphology, all of which are critical for device performance.

Fluorinated materials are widely used in various applications, from fluoropolymers for non-stick coatings to fluorinated graphene and ionic liquids. man.ac.uk The introduction of the this compound moiety into larger molecular architectures could lead to the development of novel dyes, liquid crystals, or organic semiconductors with enhanced stability and specific electronic characteristics suitable for a range of advanced applications.

Table 1: Properties of 7-fluoro-1H-indole

| Property | Value | Source |

|---|---|---|

| CAS Number | 387-44-0 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₆FN | nih.govsigmaaldrich.com |

| Molecular Weight | 135.14 g/mol | nih.govsigmaaldrich.com |

| Appearance | Off-white powder | ossila.com |

| Melting Point | 60-65 °C | sigmaaldrich.com |

Methodological Advancements in Computational Chemistry and Cheminformatics through Studies of Fluorinated Indoles

Computational chemistry and cheminformatics are indispensable tools for predicting the properties of molecules and guiding experimental work. While specific computational studies focusing exclusively on this compound are not prominent, the broader class of fluorinated indoles is an active area of theoretical investigation.

Methodologies such as Density Functional Theory (DFT) are employed to calculate the electron spectra and molecular orbitals of indole and its bioisostere, 7-azaindole (B17877). mdpi.comubc.ca These calculations provide deep insights into the electronic structure and are used to predict UV absorption, ionization potentials, and reactivity. Applying these methods to this compound would allow researchers to precisely quantify the effects of both the C7-fluoro and N1-methyl substitutions on the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

This information is critical for:

Drug Design: In cheminformatics, predicting properties like lipophilicity (logP), aqueous solubility, and potential for metabolic transformation is key. The fluorine atom is known to modulate these properties, and computational models can help screen virtual libraries of fluorinated indoles for drug-like characteristics. researchgate.net

Materials Science: The predicted electronic properties (e.g., band gap, charge transport characteristics) can guide the design of new organic electronic materials. By understanding how substitutions affect the HOMO/LUMO levels, scientists can rationally design molecules with desired optical and electronic properties for applications in OLEDs or organic photovoltaics.

Reaction Mechanism Studies: DFT calculations are used to elucidate reaction pathways, calculate activation energies, and understand the regioselectivity of synthetic reactions involving fluorinated indoles.

The systematic computational study of fluorinated indoles, including this compound, contributes to the refinement of theoretical models and provides valuable predictive data that accelerates the discovery and development of new molecules in medicine and materials science.

Conclusions and Future Research Directions

Synthesis of Current Understanding of 7-Fluoro-1-methyl-1H-indole

This compound is a fluorinated derivative of the indole (B1671886) molecule, a prominent heterocyclic scaffold found in a vast number of biologically active compounds and pharmaceuticals. researchgate.netnih.gov The introduction of a fluorine atom at the 7-position and a methyl group at the 1-position of the indole ring significantly modifies its physicochemical properties. Fluorination is a key strategy in drug design, often used to enhance metabolic stability, bioavailability, and binding affinity to biological targets due to fluorine's high electronegativity and small size. rsc.org The indole framework itself is known for its ability to mimic peptide structures and interact with various enzymes, making indole derivatives a fertile ground for drug discovery. researchgate.netchula.ac.th While specific research on this compound is not extensively detailed in publicly available literature, the understanding of its properties is built upon the vast knowledge of fluorinated indoles in general. These compounds are recognized for their potential in a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govjchr.org The methylation at the N1 position prevents the formation of hydrogen bonds, which can influence the molecule's interaction with biological targets and its crystal packing.

Identification of Key Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge of fluorinated indoles, there are significant knowledge gaps specifically concerning this compound. A primary gap is the lack of comprehensive studies on its biological activity profile across various therapeutic targets. While the broader class of indole derivatives has been extensively studied, the specific effects of the 7-fluoro and 1-methyl substitution pattern in combination remain largely uncharacterized.

Unexplored Research Avenues:

Systematic Biological Screening: A thorough investigation of the compound's efficacy against a wide panel of cancer cell lines, bacterial and fungal strains, and inflammatory pathway targets is warranted.

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are crucial for its development as a potential therapeutic agent.

Mechanism of Action Studies: For any identified biological activity, elucidating the precise molecular mechanism is a critical next step. This could involve identifying protein targets and understanding how the compound modulates their function.

Exploration in Materials Science: The unique electronic properties conferred by the fluoro and methyl groups could make this compound a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). This avenue remains completely unexplored.

Future Prospects in Synthetic Methodologies for Fluorinated Indoles

The synthesis of fluorinated indoles, including this compound, is an active area of chemical research. While traditional methods for indole synthesis exist, they can be unsuitable for producing specific fluorinated analogs due to the electron-deficient nature of the starting materials. rsc.org

Future prospects in this area include:

Development of Novel Catalytic Systems: The design of innovative catalyst systems is crucial for the selective and efficient installation of fluorine atoms onto the indole scaffold under mild conditions. altmaniacs.com This includes the exploration of transition-metal catalysis and organocatalysis.

Electrochemical Fluorination: Electrochemical methods offer a sustainable and powerful tool for the fluorination of organic molecules, avoiding the need for harsh chemical oxidants. researchgate.net Further development of electrosynthetic methodologies for the direct fluorination of substituted indoles is a promising direction.

Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable in drug discovery. Research into developing C-H activation/fluorination strategies that are regioselective for the indole core would be highly impactful.

Flow Chemistry: Continuous flow technologies can offer improved safety, efficiency, and scalability for fluorination reactions, which can often be hazardous. Applying these techniques to the synthesis of this compound and other fluorinated indoles could streamline their production for further research.

Emerging Trends in Mechanistic Biological and Advanced Computational Studies of Indole Derivatives

The study of indole derivatives is benefiting greatly from advances in both biological and computational techniques. These emerging trends will be pivotal in unlocking the full potential of compounds like this compound.

Emerging Trends:

Chemical Biology and Proteomics: The use of chemical probes based on the this compound structure can help in identifying its direct biological targets within cells. Techniques like activity-based protein profiling (ABPP) are becoming increasingly powerful in this regard.

Multi-omics Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological effects of indole derivatives. This systems-level understanding can reveal novel mechanisms of action and potential off-target effects.

Advanced Computational Modeling: Density Functional Theory (DFT) and other computational methods are being used to predict the geometric, energetic, and electronic structures of indole derivatives. dntb.gov.ua These studies can provide insights into their reactivity and interactions with biological molecules. nih.gov

Machine Learning and AI in Drug Discovery: Artificial intelligence and machine learning algorithms can be trained on existing data for indole derivatives to predict the biological activities of novel compounds like this compound. This can help prioritize synthetic targets and guide experimental studies.

Structural Biology: Obtaining crystal structures of this compound in complex with its biological targets (if any are identified) through X-ray crystallography or cryo-electron microscopy will provide invaluable atomic-level insights into its mechanism of action and facilitate structure-based drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.